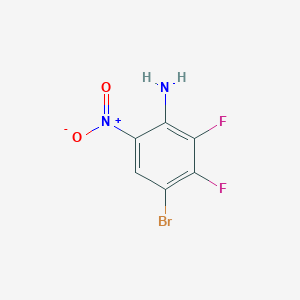

4-Bromo-2,3-difluoro-6-nitroanilina

Descripción general

Descripción

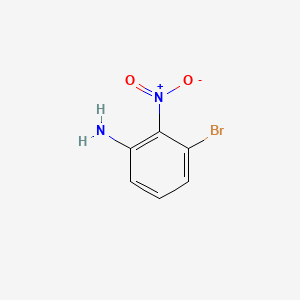

The compound 4-Bromo-2,3-difluoro-6-nitroaniline is not directly discussed in the provided papers; however, the papers do provide insights into related compounds and their properties, which can be useful in understanding the characteristics of similar nitroaniline derivatives. For instance, the preparation of 2,6-dibromo-4-nitroaniline is described as an intermediate in the synthesis of azo disperse dyes, highlighting the relevance of bromo-nitroaniline compounds in dye manufacturing .

Synthesis Analysis

The synthesis of related compounds such as 2,6-dibromo-4-nitroaniline involves an organic solvent-free process using bromide–bromate salts in an aqueous acidic medium . This method is environmentally friendly and can be applied to other aromatic substrates, suggesting that a similar approach might be feasible for the synthesis of 4-Bromo-2,3-difluoro-6-nitroaniline.

Molecular Structure Analysis

The molecular structure of nitroaniline derivatives can be complex, as seen in the crystalline complex of 2-methyl-4-nitroaniline with 5-iodocytidylyl (3'-5')guanosine, where nitroaniline molecules stack above and below guanine-cytosine pairs . Similarly, the crystal structure of 2,6-dibromo-4-nitroaniline shows weak hydrogen bonds and π-stacked two-dimensional layers . These findings suggest that 4-Bromo-2,3-difluoro-6-nitroaniline may also exhibit interesting structural features such as hydrogen bonding and stacking interactions.

Chemical Reactions Analysis

The papers do not provide specific information on the chemical reactions of 4-Bromo-2,3-difluoro-6-nitroaniline. However, the synthesis of 2,4,6-Bromo-4'-nitro ether through electrophilic substitution reaction and the nucleophilic substitution reactions to obtain bromo-nitroimidazole derivatives indicate that bromo-nitroaniline compounds can participate in various substitution reactions, which could be relevant for the chemical reactivity of 4-Bromo-2,3-difluoro-6-nitroaniline.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-Bromo-2,3-difluoro-6-nitroaniline can be inferred from related compounds. For example, the isomorphous structures of 2-methyl-4-nitroanilinium bromide and iodide show ionic and hydrocarbon layers with head-to-head stacking . This suggests that similar nitroaniline compounds may have distinct layering in their solid-state structures, which could affect their physical properties such as solubility and melting point. The environmental stability of these compounds is also of interest, as seen in the recyclability of the aqueous acidic filtrate in the synthesis of 2,6-dibromo-4-nitroaniline .

Aplicaciones Científicas De Investigación

Síntesis de Reactivos de Derivatización Fluorogénica

4-Bromo-2,3-difluoro-6-nitroanilina: se utiliza en la síntesis de reactivos de derivatización fluorogénicos como el 5-bromo-7-fluorobenzo-2-oxa-1,3-diazol-4-sulfonato de amonio . Estos reactivos son particularmente valiosos en la cromatografía líquida de alta resolución (HPLC) para la detección y cuantificación de aminotioles, ofreciendo mayor sensibilidad y especificidad.

Desarrollo de Materiales Fotoactivos

El compuesto sirve como precursor en el desarrollo de materiales fotoactivos como el 4-bromo-3-((2,6-difluorofenil)diazenil) benzoato de metilo . Estos materiales son cruciales para aplicaciones en almacenamiento de datos, sensores avanzados e interruptores moleculares, donde la reorganización estructural inducida por la luz es un mecanismo funcional clave.

Materiales de Transporte de Huecos para Celdas Solares

En el campo de las energías renovables, This compound se utiliza para crear materiales de transporte de huecos para células solares de perovskita . Estos materiales facilitan el movimiento eficiente de los portadores de carga positiva, lo cual es esencial para la conversión de energía solar en energía eléctrica.

Mecanismo De Acción

Target of Action

4-Bromo-2,3-difluoro-6-nitroaniline is primarily used as a starting material for the preparation of antibacterial agents . Its primary targets are therefore likely to be bacterial cells, specifically the bacteria Escherichia coli and Streptococcus pyogenes .

Mode of Action

Given its use in the preparation of antibacterial agents, it can be inferred that it interacts with its targets (bacterial cells) in a way that inhibits their growth or kills them .

Biochemical Pathways

As an antibacterial agent, it likely interferes with essential biochemical processes in bacterial cells, such as cell wall synthesis, protein synthesis, or dna replication .

Result of Action

The primary result of the action of 4-Bromo-2,3-difluoro-6-nitroaniline is the inhibition of bacterial growth or the killing of bacterial cells . This makes it effective as a starting material in the preparation of antibacterial agents .

Action Environment

The action, efficacy, and stability of 4-Bromo-2,3-difluoro-6-nitroaniline can be influenced by various environmental factors. For instance, the compound should be stored in closed vessels at a temperature of 2-8°C . It is also harmful by inhalation, in contact with skin, and if swallowed . Therefore, appropriate safety measures should be taken when handling this compound .

Safety and Hazards

Propiedades

IUPAC Name |

4-bromo-2,3-difluoro-6-nitroaniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H3BrF2N2O2/c7-2-1-3(11(12)13)6(10)5(9)4(2)8/h1H,10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UEQDRXXHEPIYMV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=C(C(=C1Br)F)F)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H3BrF2N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20619976 | |

| Record name | 4-Bromo-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

253.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

626238-73-1 | |

| Record name | 4-Bromo-2,3-difluoro-6-nitroaniline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20619976 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

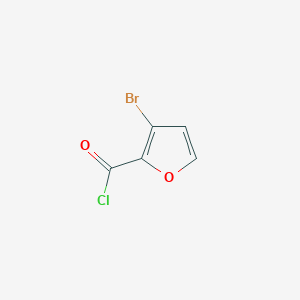

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(5-Bromo-benzo[b]thiophen-2-yl)-methanol](/img/structure/B1288876.png)

![[2-(4-Bromopyrazol-1-yl)ethyl]dimethylamine](/img/structure/B1288884.png)